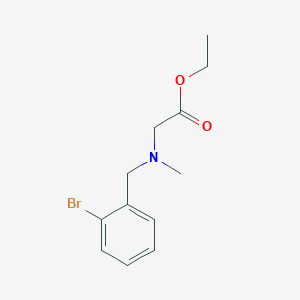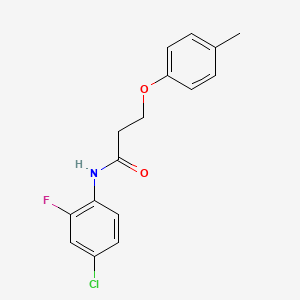
ethyl N-(2-bromobenzyl)-N-methylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-bromobenzyl)-N-methylglycinate, commonly known as ethyl bromopyruvate (EBP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. EBP is a derivative of pyruvic acid and has been found to exhibit strong anti-tumor activity in various cancer cell lines.
作用机制
The mechanism of action of ethyl N-(2-bromobenzyl)-N-methylglycinate involves the inhibition of LDH activity, which leads to a decrease in the production of ATP, the energy source for cancer cell growth. This results in the activation of the AMP-activated protein kinase (AMPK) pathway, which induces apoptosis in cancer cells. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which further enhances the apoptotic effect.
Biochemical and Physiological Effects:
ethyl N-(2-bromobenzyl)-N-methylglycinate has been found to exhibit strong anti-tumor activity in various cancer cell lines such as breast cancer, lung cancer, pancreatic cancer, and liver cancer. It has also been found to have a low toxicity profile, making it a promising candidate for cancer therapy. ethyl N-(2-bromobenzyl)-N-methylglycinate has been shown to induce apoptosis in cancer cells by activating the AMPK pathway, inhibiting LDH activity, and inhibiting the expression of anti-apoptotic proteins.
实验室实验的优点和局限性
One of the major advantages of ethyl N-(2-bromobenzyl)-N-methylglycinate is its low toxicity profile, which makes it a promising candidate for cancer therapy. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been found to enhance the effectiveness of chemotherapy drugs, which could lead to better treatment outcomes for cancer patients. However, one of the limitations of ethyl N-(2-bromobenzyl)-N-methylglycinate is its low solubility in water, which could affect its bioavailability and limit its effectiveness in vivo.
未来方向
For research on ethyl N-(2-bromobenzyl)-N-methylglycinate include exploring its potential as a combination therapy, investigating its effects on cancer stem cells, and developing novel drug delivery systems.
合成方法
Ethyl N-(2-bromobenzyl)-N-methylglycinate can be synthesized by the reaction of ethyl glycinate hydrochloride with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at a temperature of 50-60°C for 24 hours. The resulting product is then purified by column chromatography using a solvent system of ethyl acetate and hexane.
科学研究应用
Ethyl N-(2-bromobenzyl)-N-methylglycinate has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been shown to inhibit the activity of lactate dehydrogenase (LDH), an enzyme that is overexpressed in cancer cells and is involved in the production of energy for cancer cell growth. In addition, ethyl N-(2-bromobenzyl)-N-methylglycinate has been found to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin.
属性
IUPAC Name |
ethyl 2-[(2-bromophenyl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-12(15)9-14(2)8-10-6-4-5-7-11(10)13/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLQOSYCQLIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-bromophenyl)methyl-methylamino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)




![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)

![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)